molecular formula C17H10F3NO B1406337 4-(4-Trifluoromethylbenzoyl)quinoline CAS No. 1706443-60-8

4-(4-Trifluoromethylbenzoyl)quinoline

Cat. No. B1406337
M. Wt: 301.26 g/mol
InChI Key: BYXMOQQCIYSBRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Trifluoromethylbenzoyl)quinoline involves regioselective functionalization. Researchers have explored C-H activation through transition metal catalysis as an efficient strategy. Notably, electron-rich or sterically hindered coupling partners yield better results than electron-poor ones .

3.

Molecular Structure Analysis

The compound’s IUPAC name is 4-(4-Trifluoromethylbenzoyl)quinoline . Its molecular formula is C17H10F3NO , with a molecular weight of 301.26 g/mol .

4.

Chemical Reactions Analysis

One notable reaction is the Rh-catalyzed C2 arylation of quinoline with aroyl chlorides. For instance, 4-trifluoromethylbenzoyl chloride can be used as a coupling partner in this context .

properties

IUPAC Name

quinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)12-7-5-11(6-8-12)16(22)14-9-10-21-15-4-2-1-3-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXMOQQCIYSBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethylbenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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